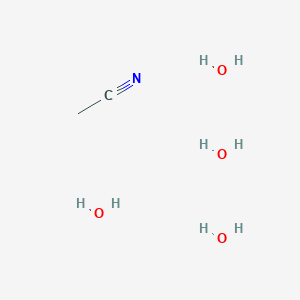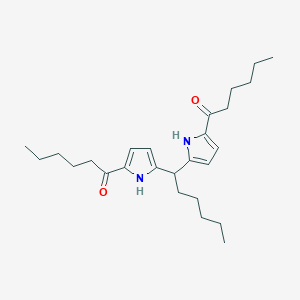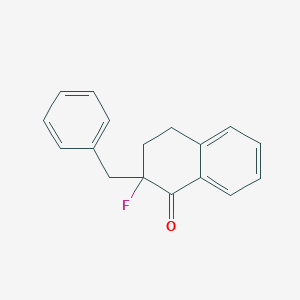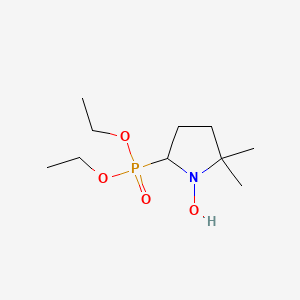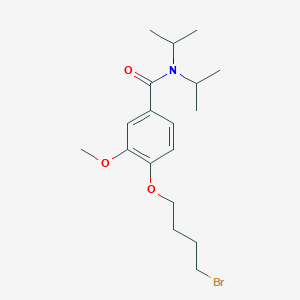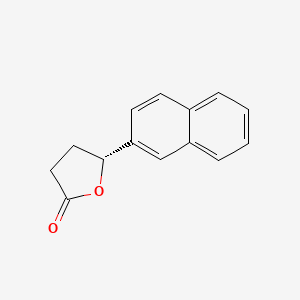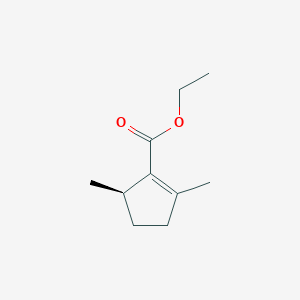
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach is the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of a carboxylate salt and an alkyl halide in an S_N2 reaction. This method requires a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a strong base like sodium hydride to deprotonate the carboxylate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of heterogeneous catalysts, such as silica-supported acids, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol. This reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Alkyl halides and nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 2,5-dimethylcyclopent-1-ene-1-carboxylic acid.
Reduction: 2,5-dimethylcyclopent-1-ene-1-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further participate in biochemical processes.
Comparación Con Compuestos Similares
Ethyl (5R)-2,5-dimethylcyclopent-1-ene-1-carboxylate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A more complex ester with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
189232-12-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
ethyl (5R)-2,5-dimethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-4-12-10(11)9-7(2)5-6-8(9)3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
RINLPFWDXPUWMB-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)C1=C(CC[C@H]1C)C |
SMILES canónico |
CCOC(=O)C1=C(CCC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


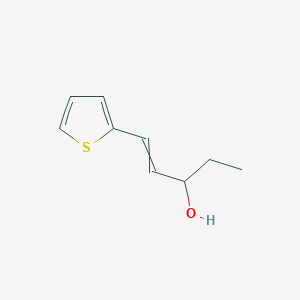
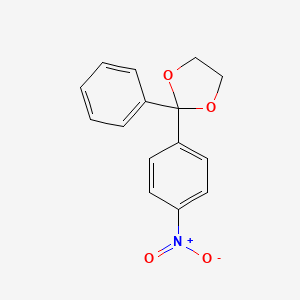
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
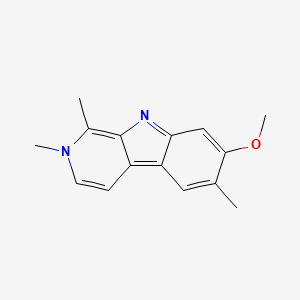

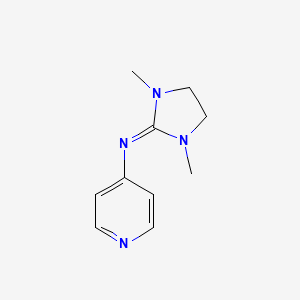
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
